molecular formula C15H14F3N3O4S B2411124 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034523-20-9

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2411124
CAS No.: 2034523-20-9
M. Wt: 389.35
InChI Key: SWRGJPBNPLTIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-(trifluoromethoxy)aniline and 1,4-di(2′-thienyl)-1,4-butadione. The mixture is stirred under reflux for 36 hours. Subsequently, the solvent is removed, and the crude product is purified using column chromatography .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with nitrogen. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethoxy group is an electron-withdrawing group, which can decrease the HOMO and LUMO energy levels of the molecule .


Chemical Reactions Analysis

The introduction of the electron-withdrawing trifluoromethoxy group in the side chain of the molecule decreases the HOMO and LUMO energy levels . This suggests that the molecule is more susceptible to oxidation .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared, showcasing the versatility of similar compounds in chemical synthesis. Some of these compounds demonstrate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2004).

Metal-free Synthesis of Heterocycles

Biologically significant 1,2,4-triazolo[1,5-a]pyridines have been synthesized from related compounds through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process illustrates a metal-free strategy for constructing complex heterocycles, which are crucial in drug discovery and development (Zheng et al., 2014).

Crystal Structure Analysis

The analysis of crystal structures involving pyrimidine and aminopyrimidine derivatives has provided insights into hydrogen bonding and molecular interactions. These studies are essential for understanding the properties of drug molecules and designing new pharmaceuticals with improved efficacy (Balasubramani et al., 2007).

Nonlinear Optical (NLO) Materials

The investigation of thiopyrimidine derivatives for their NLO properties has revealed their potential in optoelectronic applications. This research demonstrates the importance of pyrimidine derivatives in developing materials for advanced technological applications, such as in the field of nonlinear optics (Hussain et al., 2020).

Herbicidal Applications

Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas has led to the development of compounds with selective post-emergence herbicidal activity. These studies are crucial for agricultural sciences, aiming to improve crop protection strategies (Hamprecht et al., 1999).

Polymer Science

The synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored, with the resulting polymers showing promising properties for use in high-performance materials. This research contributes to the development of new polymers with potential applications in various industrial fields (Liu et al., 2013).

Properties

IUPAC Name

4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-11-1-3-13(4-2-11)26(22,23)21-8-6-12(9-21)24-14-5-7-19-10-20-14/h1-5,7,10,12H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGJPBNPLTIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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